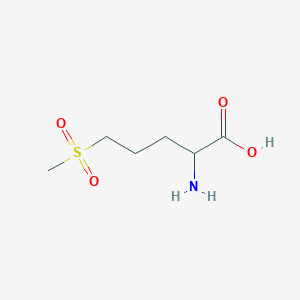
2-Amino-5-(methylsulfonyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(methylsulfonyl)pentanoic acid is an organic compound with the molecular formula C6H13NO4S It is a derivative of pentanoic acid, featuring an amino group at the second position and a methylsulfonyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the use of acetic acid and hydrogen peroxide as oxidizing agents . The reaction conditions often require controlled temperatures and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-(methylsulfonyl)pentanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.
Catalysts: Various catalysts, including palladium complexes, can facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-5-(methylsulfonyl)pentanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(methylsulfonyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inactivate neuronal nitric oxide synthase through oxidative demethylation, where the resulting thiol coordinates to the heme iron of the enzyme . This unique mechanism highlights its potential as a selective enzyme inhibitor.
Comparación Con Compuestos Similares
2-Amino-5-(methylthio)pentanoic acid: This compound is structurally similar but features a methylthio group instead of a methylsulfonyl group.
5-Aminopentanoic acid: Lacks the methylsulfonyl group and has different chemical properties and applications.
Uniqueness: 2-Amino-5-(methylsulfonyl)pentanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo oxidative demethylation and interact with enzyme active sites sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H13NO4S |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
2-amino-5-methylsulfonylpentanoic acid |
InChI |
InChI=1S/C6H13NO4S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Clave InChI |
MBTHQHPAVDBYNR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)












